molecular formula C15H16N2O4 B1365883 N-(3,4-Dimethoxybenzyl)-2-nitroaniline CAS No. 5729-19-1

N-(3,4-Dimethoxybenzyl)-2-nitroaniline

Cat. No.: B1365883
CAS No.: 5729-19-1
M. Wt: 288.3 g/mol
InChI Key: GNUZCONTOLKVBR-UHFFFAOYSA-N
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Description

N-(3,4-Dimethoxybenzyl)-2-nitroaniline is an aromatic amine derivative characterized by a 2-nitroaniline core substituted with a 3,4-dimethoxybenzyl group at the nitrogen atom.

This compound’s structural features make it a candidate for use in pharmaceutical intermediates, agrochemicals, or as a ligand in coordination chemistry.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-20-14-8-7-11(9-15(14)21-2)10-16-12-5-3-4-6-13(12)17(18)19/h3-9,16H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUZCONTOLKVBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC2=CC=CC=C2[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3,4-Dimethoxybenzyl)-2-nitroaniline typically involves the reaction of 3,4-dimethoxybenzyl chloride with 2-nitroaniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Chemical Reactions Analysis

N-(3,4-Dimethoxybenzyl)-2-nitroaniline undergoes various chemical reactions, including:

Scientific Research Applications

N-(3,4-Dimethoxybenzyl)-2-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3,4-Dimethoxybenzyl)-2-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methoxy groups enhance the compound’s solubility and stability, facilitating its use in various applications .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below summarizes key structural and functional differences between N-(3,4-Dimethoxybenzyl)-2-nitroaniline and related compounds:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Physical State Key Applications/Reactivity References
This compound 2-nitroaniline + 3,4-dimethoxybenzyl group Not provided Likely solid* Pharmaceutical intermediates, ligands -
3-Nitroaniline Nitro group at position 3 138.12 Solid Environmental analysis standard
4-Nitro-N-(3-nitrophenyl)benzamide 3-nitroaniline + 4-nitrobenzoyl chloride Not provided Solid Laboratory derivative synthesis
N-((3,4-dihydronaphthalen-2-yl)methyl)-4-(4-(dimethylamino)benzyl)-N-methylaniline Dihydronaphthalene + dimethylamino groups Not provided Colorless oil Synthetic intermediate (63% yield)

*Inferred from structural analogs; methoxy groups may lower melting point compared to nitroaniline derivatives.

Key Observations:
  • Electronic Effects : The methoxy groups in the target compound donate electron density via resonance, contrasting with the electron-withdrawing nitro groups in 3-nitroaniline and 4-nitro-N-(3-nitrophenyl)benzamide. This difference may enhance nucleophilicity at the aromatic ring or amine group.
  • Physical State : The compound in exists as an oil due to its branched aliphatic and aromatic substituents, whereas nitroaniline derivatives (e.g., ) are solids, likely due to stronger intermolecular hydrogen bonding.

Biological Activity

N-(3,4-Dimethoxybenzyl)-2-nitroaniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of the Compound

This compound features a benzyl group with methoxy substituents at the 3 and 4 positions and a nitroaniline moiety. Its synthesis typically involves the nucleophilic substitution of 2-nitroaniline with 3,4-dimethoxybenzyl chloride under basic conditions, often facilitated by sodium hydroxide or potassium carbonate.

The biological activity of this compound can be attributed to several mechanisms:

  • Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects . This reduction is facilitated by enzymatic processes involving NADH or NADPH as reducing agents.
  • Antioxidant Properties : Compounds with similar structures have demonstrated antioxidant activity, which may contribute to their overall biological effects .
  • Interaction with Biomolecules : The methoxy groups enhance solubility and stability, allowing for better interaction with various molecular targets, including enzymes and receptors .

Anticancer Activity

Research indicates that derivatives of this compound exhibit potential anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in cancer cell lines such as HeLa cells. The most active derivatives demonstrated significant cytotoxicity, with inhibition rates ranging from 28.54% to 44.67% in cell viability assays .

Antimicrobial Activity

Nitro-containing compounds are well-known for their antimicrobial properties. This compound may exhibit similar effects by producing toxic intermediates upon reduction, which can bind to DNA and cause cellular damage . This mechanism is particularly relevant for treating infections caused by various microorganisms.

Anti-inflammatory Activity

Nitro compounds also play a role in modulating inflammatory responses. The presence of the nitro group in this compound may enhance its pharmacokinetic properties and contribute to anti-inflammatory effects through interactions with signaling proteins involved in inflammation .

Research Findings and Case Studies

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerSignificant cytotoxicity against HeLa cells; inhibition rates up to 44.67%
AntimicrobialPotential mechanisms include DNA binding and cellular damage
Anti-inflammatoryPossible modulation of inflammatory pathways

Case Study: Anticancer Evaluation

In a study evaluating the anticancer potential of synthesized compounds similar to this compound, researchers utilized MTT assays to measure cell viability in HeLa cells. The results indicated that specific derivatives exhibited substantial anti-proliferative effects, suggesting that structural modifications could enhance activity against cancer cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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